molecular formula C13H7F5O3S B2859294 2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate CAS No. 864450-16-8

2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate

Cat. No.: B2859294
CAS No.: 864450-16-8
M. Wt: 338.25
InChI Key: CRXCGNNPJUBACD-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate ( 864450-16-8, Molecular Weight: 338.25 g/mol) is a specialized sulfonate ester valued in organic synthesis for its role as a highly active coupling agent. The electron-withdrawing pentafluorophenyl group significantly enhances the reactivity of the sulfonate leaving group, making this compound particularly effective in facilitating challenging substitution reactions. Its primary research value lies in catalytic cross-coupling methodologies, especially in the formation of carbon-sulfur (C-S) bonds, which are crucial in the development of pharmaceuticals and functional materials. Recent advancements in dual catalytic systems highlight the critical role of the phenyl-pentafluorophenyl interaction, a unique supramolecular force, in improving electron transfer efficiency between catalysts, thereby boosting the performance of light-driven C-S cross-coupling reactions . Furthermore, compounds of this class are instrumental in polymer chemistry, serving as key intermediates in the synthesis of sulfonated poly(phenyl-alkane)s, which are investigated for their application in high-performance proton exchange membranes (PEMs) for fuel cells due to their excellent chemical stability . This reagent is supplied with a guaranteed purity of 95% or higher and has a melting point of 91-93 °C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) phenylmethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O3S/c14-8-9(15)11(17)13(12(18)10(8)16)21-22(19,20)6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXCGNNPJUBACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 2,3,4,5,6-Pentafluorophenol Derivatives

The synthesis typically begins with the preparation of 2,3,4,5,6-pentafluorophenol (PFPOH) or its sodium salt. A patented method (CN105418386B) involves hydrolyzing 1,2,3,4,5-pentafluoro-1-halobenzene (X = Cl, Br) in the presence of a zeolite catalyst and alkali metal hydroxides. For example:

  • Reactants : 1,2,3,4,5-Pentafluorochlorobenzene (1.0 mol), NaOH (2.5 mol)
  • Catalyst : HZSM-5 zeolite (5 wt%)
  • Conditions : 120°C, 8 hours, toluene solvent
  • Yield : 92% sodium pentafluorophenolate

This step is critical for generating the pentafluorophenyl nucleophile required for subsequent sulfonation.

Sulfonate Ester Formation

The sodium pentafluorophenolate reacts with phenylmethanesulfonyl chloride under controlled conditions. Apollo Scientific's safety data sheet (PC10318) confirms the use of anhydrous solvents and inert atmospheres to prevent hydrolysis of the sulfonyl chloride. A representative procedure includes:

  • Reactants : Sodium pentafluorophenolate (1.0 mol), phenylmethanesulfonyl chloride (1.1 mol)
  • Solvent : Dry dichloromethane
  • Base : Triethylamine (1.2 mol) to scavenge HCl
  • Conditions : 0°C → 25°C, 12 hours
  • Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, rotary evaporation
  • Yield : 78–85%

Catalytic and Mechanistic Insights

Zeolite-Mediated Reactions

The HZSM-5 zeolite used in precursor synthesis enhances reaction efficiency by providing Brønsted acid sites that stabilize transition states during hydrolysis. Comparative studies show:

Catalyst Surface Area (m²/g) PFPOH Yield (%) Reaction Time (h)
HZSM-5 (Si/Al=25) 425 92 8
Amberlyst-15 45 68 12
No catalyst 42 24

Data adapted from CN105418386B.

Solvent Effects on Sulfonation

Polar aprotic solvents like DMF or dichloromethane favor sulfonate ester formation by stabilizing ionic intermediates. Apollo Scientific’s protocol specifies dichloromethane due to its low nucleophilicity, which minimizes side reactions. Kinetic studies reveal:
$$ \text{Rate} \propto [\text{PFPONa}] \cdot [\text{PhCH}2\text{SO}2\text{Cl}] \cdot \frac{1}{[\text{Et}_3\text{N}]} $$
indicating a bimolecular nucleophilic substitution (SN2) mechanism.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with hexane/ethyl acetate (4:1). Key characterization data:

  • ¹H NMR (CDCl₃): δ 7.35–7.45 (m, 5H, aromatic), 4.85 (s, 2H, CH₂SO₃)
  • ¹⁹F NMR : δ -138.2 to -152.7 (m, 5F)
  • HRMS : m/z 338.25 (C₁₃H₇F₅O₃S⁺, calc. 338.25)

Impurity Profiling

Common impurities include:

  • Unreacted PFPOH : <2% (GC-MS)
  • Bis-sulfonate adducts : <1% (HPLC)
  • Hydrolyzed sulfonic acid : Traces (ion chromatography)

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s electron-withdrawing pentafluorophenyl group facilitates:

  • Suzuki-Miyaura couplings (Pd catalysis)
  • SNAr reactions with amines or thiols
  • Stabilization of tetrahedral intermediates in protease inhibitors

Material Science Uses

  • Surface modification of fluoropolymers
  • Photoacid generators in lithography resins

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can be used in coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the compound.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the pentafluorophenyl group into molecules, which can enhance their chemical stability and reactivity.

    Biology: The compound is used in the modification of biomolecules for studying their interactions and functions.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate exerts its effects involves the interaction of the pentafluorophenyl group with various molecular targets. The electron-withdrawing nature of the fluorine atoms enhances the compound’s reactivity, making it a valuable reagent in chemical synthesis. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following section compares the target compound with structurally related sulfonate esters, focusing on substituent effects, physicochemical properties, and applications.

2,3,4,5,6-Pentafluorophenyl (3-Chlorophenyl)methanesulfonate

  • Molecular Formula : C₁₃H₆ClF₅O₃S
  • Molecular Weight : 372.69 g/mol
  • Key Features: The 3-chlorophenyl substituent introduces additional electron-withdrawing effects, further increasing the sulfonate’s leaving group ability compared to the non-halogenated phenyl variant. This compound (CAS 885950-65-2) is commonly employed in cross-coupling reactions and as an intermediate in organofluorine chemistry .
  • Safety : Classified as an irritant (Hazard Class Xi) .

2,3,4,5,6-Pentafluorophenyl 2,4,6-Trimethylbenzenesulfonate

  • Molecular Formula : C₁₆H₁₁F₅O₃S
  • Molecular Weight : 366.30 g/mol
  • Key Features: The 2,4,6-trimethylphenyl group provides steric hindrance and electron-donating effects, reducing sulfonate reactivity compared to halogenated analogs. This structural modification enhances solubility in non-polar solvents, making it suitable for applications in hydrophobic reaction media .

2,3,4,5,6-Pentafluorophenyl 3,4-Dimethoxybenzenesulfonate

  • Molecular Formula : C₁₅H₁₀F₅O₅S
  • Molecular Weight : 396.30 g/mol (estimated)
  • Key Features :
    • The methoxy groups (-OCH₃) are electron-donating, which decreases the sulfonate’s electrophilicity.
    • This derivative is used in reactions requiring controlled reactivity, such as stepwise polymerizations or functional group transformations .

(2,3,4,5,6-Pentafluorophenyl)methyl 4-Ethenylbenzenesulfonate

  • Molecular Formula : C₁₅H₁₀F₅O₃S
  • Molecular Weight : 380.29 g/mol (estimated)

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Effects Key Applications
Target: Phenylmethanesulfonate C₁₃H₉F₅O₃S ~340.25 (estimated) Strong electron-withdrawing (F) Pharmaceutical intermediates
3-Chlorophenylmethanesulfonate C₁₃H₆ClF₅O₃S 372.69 Enhanced EW (Cl + F) Organofluorine synthesis
2,4,6-Trimethylbenzenesulfonate C₁₆H₁₁F₅O₃S 366.30 Steric hindrance, ED (CH₃) Hydrophobic reaction media
3,4-Dimethoxybenzenesulfonate C₁₅H₁₀F₅O₅S 396.30 Reduced reactivity (ED: OCH₃) Controlled polymerization
4-Ethenylbenzenesulfonate C₁₅H₁₀F₅O₃S 380.29 Polymerizable (CH=CH₂) Materials science

Abbreviations : EW = Electron-Withdrawing, ED = Electron-Donating

Biological Activity

2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate (PFPS) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article delves into the biological activity of PFPS, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

PFPS is characterized by a pentafluorophenyl group attached to a phenylmethanesulfonate moiety. The presence of multiple fluorine atoms enhances its electrophilic character, making it a potent reagent in various chemical reactions.

The biological activity of PFPS is primarily attributed to its ability to interact with nucleophilic sites in proteins and nucleic acids. The sulfonate group can form hydrogen bonds and ionic interactions, facilitating its binding to various biological molecules. This interaction may lead to modulation of enzymatic activities or disruption of cellular processes.

Biological Activity

Research has indicated that PFPS exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that PFPS can inhibit the growth of certain bacterial strains by disrupting their cell membranes or interfering with metabolic pathways .
  • Cytotoxic Effects : In vitro assays reveal that PFPS can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : PFPS has been identified as an inhibitor of specific enzymes involved in metabolic processes, highlighting its potential therapeutic applications .

Case Studies

Several case studies have explored the applications and effects of PFPS:

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of PFPS against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cytotoxicity in Cancer Cells : In a controlled experiment on human breast cancer cell lines (MCF-7), PFPS demonstrated a dose-dependent cytotoxic effect, with IC50 values around 30 µM after 48 hours of exposure.
  • Enzyme Interaction Studies : Research investigating the inhibition of carbonic anhydrase by PFPS showed that it binds effectively to the active site, leading to decreased enzymatic activity and altered pH regulation in cellular environments.

Data Table: Biological Activities of PFPS

Biological ActivityTarget/OrganismEffect ObservedReference
AntibacterialStaphylococcus aureusGrowth inhibition
AntibacterialEscherichia coliGrowth inhibition
CytotoxicityMCF-7 (breast cancer)Apoptosis induction
Enzyme inhibitionCarbonic anhydraseDecreased activity

Q & A

Q. What are the standard synthetic protocols for preparing 2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate, and what key reaction parameters influence yield?

The compound is typically synthesized via nucleophilic substitution between 2,3,4,5,6-pentafluorophenol and phenylmethanesulfonyl chloride in the presence of a base like triethylamine. The reaction is conducted in anhydrous dichloromethane at room temperature to minimize side reactions. Key parameters include:

  • Stoichiometric ratio : A 1:1 molar ratio of phenol to sulfonyl chloride ensures optimal esterification.
  • Base selection : Triethylamine acts as both a proton scavenger and catalyst, with excess base (1.2–1.5 equivalents) improving conversion rates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product in >85% yield.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • <sup>19</sup>F NMR : Critical for confirming the pentafluorophenyl group, with distinct signals between δ -140 to -160 ppm for aromatic fluorine atoms.
  • <sup>1</sup>H NMR : The phenylmethanesulfonate moiety shows a singlet at δ 7.5–7.7 ppm for the methylene group.
  • Mass spectrometry (ESI-TOF) : A molecular ion peak at m/z 342.21 [M+H]<sup>+</sup> confirms the molecular weight .
  • HPLC : Purity >98% is achievable using a C18 column with acetonitrile/water mobile phase (retention time ~12.3 min).

Advanced Research Questions

Q. How does the electron-withdrawing nature of the pentafluorophenyl group influence the reactivity of phenylmethanesulfonate esters in nucleophilic substitution reactions compared to non-fluorinated analogs?

The pentafluorophenyl group significantly enhances electrophilicity at the sulfonate ester’s sulfur center due to inductive effects, accelerating nucleophilic displacement by 10–100× compared to non-fluorinated analogs. This is demonstrated in:

  • Kinetic studies : Second-order rate constants (k2) for hydrolysis in aqueous NaOH are ~5.6 × 10<sup>-3</sup> M<sup>-1</sup>s<sup>-1</sup> at 25°C, versus ~3.2 × 10<sup>-5</sup> M<sup>-1</sup>s<sup>-1</sup> for phenyl analogs .
  • Computational modeling : DFT calculations show a 15 kcal/mol reduction in activation energy for fluorinated esters due to enhanced leaving-group stability .

Q. What experimental strategies can resolve contradictions in reported reaction mechanisms involving this compound, particularly regarding its protein modification capabilities?

Discrepancies in protein-binding mechanisms (e.g., covalent vs. non-covalent interactions) can be addressed via:

  • Isotopic labeling : Use <sup>35</sup>S-labeled sulfonate esters to track covalent adduct formation in proteomic assays.
  • X-ray crystallography : Resolve binding modes in enzyme active sites (e.g., tubulin, as seen in related anticancer agents) .
  • Competitive inhibition assays : Compare inhibition profiles with non-fluorinated analogs to differentiate electronic vs. steric effects .

Q. What are the optimal storage conditions to maintain the stability of this compound, considering its sensitivity to moisture and thermal decomposition pathways?

  • Storage : Keep under inert gas (Ar/N2) at -20°C in amber vials to prevent photodegradation.
  • Decomposition products : Thermal analysis (TGA/DSC) reveals decomposition >150°C, releasing SO2 and HF. Avoid contact with strong acids/bases, which accelerate hydrolysis .
  • Moisture control : Karl Fischer titration ensures residual H2O <0.01% in stored samples.

Methodological Considerations

Q. How can researchers validate the purity of this compound for proteomic applications?

Combine orthogonal techniques:

  • HPLC-UV/HRMS : Detect trace impurities (<0.5%) via high-resolution mass spectrometry.
  • Elemental analysis : Match experimental C/F/S ratios to theoretical values (C: 42.1%, F: 27.8%, S: 9.4%).
  • Functional assays : Test reactivity with model nucleophiles (e.g., β-mercaptoethanol) to confirm unhindered sulfonate ester activity .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reaction systems?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., DCM vs. THF).
  • QSAR models : Correlate substituent effects (e.g., para-fluoro vs. methyl groups) with experimental rate data .

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